molecular formula C18H16O6 B1201411 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione CAS No. 103956-44-1

2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione

Cat. No.: B1201411
CAS No.: 103956-44-1
M. Wt: 328.3 g/mol
InChI Key: DAKLDKOSNBQSKK-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves synthetic routes that typically include the use of UV, IR, NMR, and MS analyses for structure determination . The exact synthetic routes and reaction conditions are not widely documented, but the compound’s structure suggests that it can be synthesized through the functionalization of anthraquinone derivatives. Industrial production methods would likely involve optimizing these synthetic routes for scalability and cost-effectiveness.

Chemical Reactions Analysis

2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.

    Reduction: The anthraquinone core can be reduced to form hydroquinones.

    Substitution: The ethoxymethyl and methoxy groups can undergo substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound’s anthraquinone core allows it to intercalate with DNA, potentially disrupting cellular processes and leading to cell death. This mechanism is particularly relevant in its activity against cancer cells, such as Hela cells .

Comparison with Similar Compounds

2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:

    Damnacanthal: Another anthraquinone derivative with similar biological activities.

    Emodin: Known for its anti-inflammatory and anticancer properties.

    Aloe-emodin: Found in aloe vera, with laxative and anticancer effects.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(ethoxymethyl)-3,5-dihydroxy-1-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6/c1-3-24-8-11-13(20)7-10-15(18(11)23-2)16(21)9-5-4-6-12(19)14(9)17(10)22/h4-7,19-20H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKLDKOSNBQSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146162
Record name 5-Hydroxydamnacanthol-omega-ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103956-44-1
Record name 5-Hydroxydamnacanthol-omega-ethyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103956441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxydamnacanthol-omega-ethyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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